molecular formula C24H18FN3O4 B247173 ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247173
M. Wt: 431.4 g/mol
InChI Key: VGHIMCGNYSTFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. The compound has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments include its potential therapeutic applications, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.

Future Directions

The future directions for the study of Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include further investigation into its mechanism of action, its pharmacokinetics and pharmacodynamics, and its potential use in the treatment of various diseases. The compound may also be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods for this compound may also be explored to facilitate its use in scientific research.
Conclusion:
Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has shown promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a subject of interest in scientific research. Further investigation into its mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in the treatment of various diseases may lead to the development of new and effective therapies.

Synthesis Methods

The synthesis of Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 4-(4-fluorophenyl)-3-(2-furyl)-1H-pyrrole-2,5-dione with 4-(chloromethyl)benzoic acid ethyl ester in the presence of triethylamine and potassium carbonate. The resulting compound is then subjected to a cyclization reaction to yield Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate.

Scientific Research Applications

Ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C24H18FN3O4

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C24H18FN3O4/c1-2-31-24(30)15-7-11-17(12-8-15)28-22(14-5-9-16(25)10-6-14)19-20(18-4-3-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27)

InChI Key

VGHIMCGNYSTFGE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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